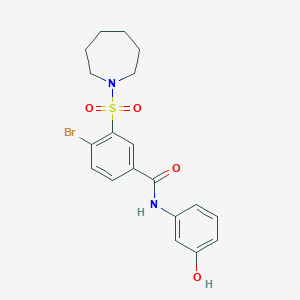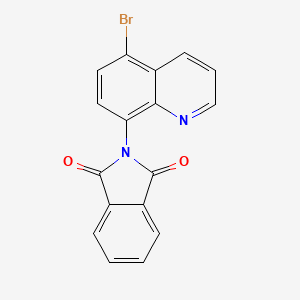![molecular formula C21H15NO5 B3667022 [2-(4-Benzoyloxyphenyl)-2-oxoethyl] pyridine-4-carboxylate](/img/structure/B3667022.png)
[2-(4-Benzoyloxyphenyl)-2-oxoethyl] pyridine-4-carboxylate
Vue d'ensemble
Description
[2-(4-Benzoyloxyphenyl)-2-oxoethyl] pyridine-4-carboxylate: is a complex organic compound that features a benzoyloxyphenyl group attached to a pyridine ring via an oxoethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Benzoyloxyphenyl)-2-oxoethyl] pyridine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoyloxyphenyl intermediate, which is then coupled with a pyridine derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for cost-efficiency and scalability, often using automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(4-Benzoyloxyphenyl)-2-oxoethyl] pyridine-4-carboxylate: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
[2-(4-Benzoyloxyphenyl)-2-oxoethyl] pyridine-4-carboxylate: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which [2-(4-Benzoyloxyphenyl)-2-oxoethyl] pyridine-4-carboxylate exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Benzo[d]thiazole-2-thiol derivatives: Compounds with similar structural motifs, investigated for their quorum sensing inhibition properties.
Uniqueness
[2-(4-Benzoyloxyphenyl)-2-oxoethyl] pyridine-4-carboxylate: stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications not shared by its analogs. Its ability to undergo diverse chemical reactions and its potential in various scientific fields highlight its versatility and importance.
Propriétés
IUPAC Name |
[2-(4-benzoyloxyphenyl)-2-oxoethyl] pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c23-19(14-26-20(24)17-10-12-22-13-11-17)15-6-8-18(9-7-15)27-21(25)16-4-2-1-3-5-16/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZCOZGHBREBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2,6-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B3666942.png)
![5-[(2-METHOXY-5-NITROPHENYL)METHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE](/img/structure/B3666950.png)
![6-chloro-3,4-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B3666954.png)

![2-[benzenesulfonyl(methyl)amino]-N-(2-methoxyphenyl)acetamide](/img/structure/B3666972.png)
![3-benzyl-5-[1-(3,4-dimethoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3667003.png)

![4-methyl-N-(2-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B3667012.png)



![5-[1-(4-fluorophenyl)ethylidene]-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3667032.png)
![1-(5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B3667037.png)
![3-[2-(2,3-dichlorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one](/img/structure/B3667044.png)
